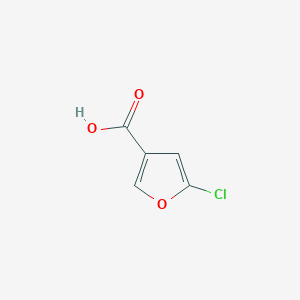
5-Chlorofuran-3-carboxylic acid
概要
説明
5-Chlorofuran-3-carboxylic acid is a chemical compound belonging to the furan carboxylic acid family. It has gained significant attention in various fields, including medical, environmental, and industrial research. The compound is characterized by a furan ring substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 3-position.
科学的研究の応用
5-Chlorofuran-3-carboxylic acid has been extensively studied for its applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its potential as a bioactive compound.
Medicine: Exploring its therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
将来の方向性
The future directions for 5-Chlorofuran-3-carboxylic acid and similar compounds involve their use in the production of bio-based materials. There is a growing interest in the chemical industry to switch from traditional resources such as crude oil to biomass . Furan platform chemicals, derived from biomass, can be economically synthesized into a wide range of simple or complex chemicals .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 5-Chlorofuran-3-carboxylic acid typically involves the chlorination of furan-3-carboxylic acid. This can be achieved through various methods, including:
Direct Chlorination: Using chlorine gas in the presence of a catalyst.
Substitution Reactions: Employing reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production often utilizes optimized reaction conditions to ensure high yield and purity. This may involve:
Controlled Temperature and Pressure: To facilitate the chlorination process.
Purification Steps: Such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: 5-Chlorofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding furan derivatives.
Reduction: Formation of furan-3-carboxylic acid.
Substitution: Reactions with nucleophiles to replace the chlorine atom.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed:
Oxidation Products: Furan derivatives with higher oxidation states.
Reduction Products: Furan-3-carboxylic acid.
Substitution Products: Various substituted furan carboxylic acids.
作用機序
The mechanism by which 5-Chlorofuran-3-carboxylic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes.
類似化合物との比較
Furan-3-carboxylic Acid: Lacks the chlorine substitution, leading to different reactivity and applications.
5-Bromofuran-3-carboxylic Acid: Similar structure but with a bromine atom, resulting in distinct chemical properties.
特性
IUPAC Name |
5-chlorofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO3/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFIXCKXSHFBJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116779-81-8 | |
| Record name | 5-chlorofuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4,7-Trimethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2485384.png)
![6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B2485385.png)
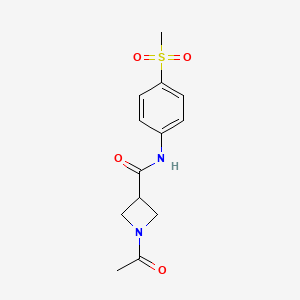
![methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2485388.png)
![2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B2485390.png)
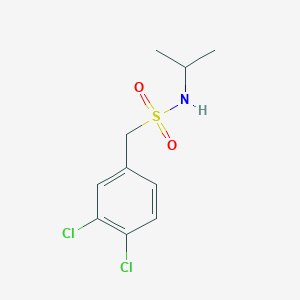
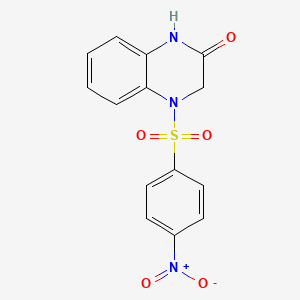
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2485397.png)
![ethyl 6-benzyl-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485399.png)
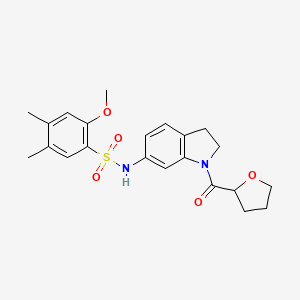
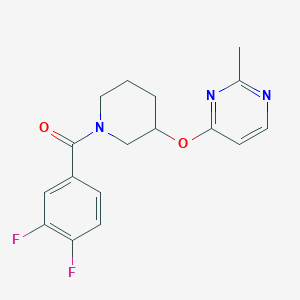
![4-[[(Z)-3-(4-bromofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2485402.png)

![4-((1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(3-methoxypropyl)cyclohexanecarboxamide](/img/structure/B2485405.png)
